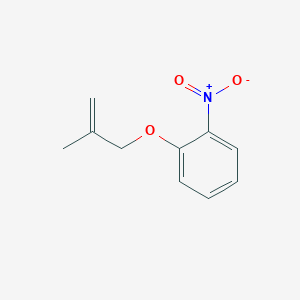

o-(2-Methylallyloxy)nitrobenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(2-methylprop-2-enoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMNLAJIXJLHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065437 | |

| Record name | 2-Methylallyl 2-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13414-54-5 | |

| Record name | 1-[(2-Methyl-2-propen-1-yl)oxy]-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13414-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(2-Methylallyloxy)nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013414545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-[(2-methyl-2-propen-1-yl)oxy]-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylallyl 2-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(2-methylallyloxy)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(2-METHYLALLYLOXY)NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4E52U9HO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O 2 Methylallyloxy Nitrobenzene

Established Synthetic Routes to o-(2-Methylallyloxy)nitrobenzene

The formation of the ether linkage in this compound can be achieved through several reliable synthetic strategies. These methods primarily involve the reaction of a nucleophilic oxygen source with an electrophilic aromatic ring or the activation of an alcohol for nucleophilic attack.

Etherification Strategies for Allyl Aryl Ether Formation

An alternative and widely utilized approach to the synthesis of this compound is through etherification reactions that activate the alcohol.

The Mitsunobu reaction is a powerful and versatile method for the formation of esters, ethers, and other functional groups. organic-chemistry.orgnih.gov It allows for the conversion of primary and secondary alcohols to the desired product under mild conditions. nih.gov In the context of synthesizing this compound, the reaction would involve the coupling of o-nitrophenol with 2-methyl-2-propen-1-ol.

The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The mechanism involves the initial formation of a betaine (B1666868) from the reaction of the phosphine and the azodicarboxylate. This intermediate then protonates the alcohol, activating it as a good leaving group. Subsequent nucleophilic attack by the phenoxide of o-nitrophenol on the activated alcohol leads to the formation of the desired ether and triphenylphosphine oxide. organic-chemistry.org A key advantage of the Mitsunobu reaction is that it generally proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 2-methyl-2-propen-1-ol. nih.gov

Precursor Compounds and Reagent Selection

The successful synthesis of this compound is critically dependent on the appropriate selection of precursor compounds and reagents.

| Synthetic Route | Precursor 1 | Precursor 2 | Key Reagents | Solvent |

| SNAr | o-Halonitrobenzene (e.g., o-Fluoronitrobenzene, o-Chloronitrobenzene) | 2-Methyl-2-propen-1-ol | Base (e.g., NaH, K₂CO₃) | Polar Aprotic (e.g., DMF, DMSO) |

| Mitsunobu Reaction | o-Nitrophenol | 2-Methyl-2-propen-1-ol | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | Anhydrous THF, Dichloromethane |

Table 1: Precursor Compounds and Reagents for the Synthesis of this compound.

Utilization of Halogenated Nitrobenzene (B124822) Derivatives

The synthesis of this compound typically commences with an ortho-substituted halogenated nitrobenzene. The most common precursor is o-chloronitrobenzene, although other halogenated derivatives such as o-bromonitrobenzene can also be utilized. The Williamson ether synthesis proceeds via a nucleophilic substitution (SNAr) mechanism, where the nucleophile, the 2-methylallyloxide ion, attacks the electron-deficient aromatic ring, displacing the halide. The nitro group in the ortho position plays a crucial role in activating the benzene (B151609) ring towards nucleophilic attack by withdrawing electron density, thereby facilitating the substitution reaction.

Alternatively, the synthesis can be approached by starting with o-nitrophenol, which is first deprotonated by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, reacting with a 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene. This approach also follows the principles of the Williamson ether synthesis.

Selection and Stoichiometry of 2-Methylallyl Alcohol

2-Methylallyl alcohol is the source of the 2-methylallyloxy group. In the reaction, it is deprotonated by a strong base to form the more nucleophilic 2-methylallyloxide ion. The stoichiometry of 2-methylallyl alcohol relative to the halogenated nitrobenzene is a critical factor influencing the reaction yield. Typically, a slight excess of 2-methylallyl alcohol is used to ensure the complete consumption of the starting nitroaromatic compound. This is particularly important as unreacted starting material can complicate the purification process. The use of a significant excess, however, is generally avoided to minimize side reactions and simplify the work-up procedure.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound with high yield and selectivity hinges on the careful control of reaction conditions.

Temperature and Reaction Time Regimes

The Williamson ether synthesis is typically conducted at elevated temperatures to overcome the activation energy of the reaction. wikipedia.org A general temperature range for this type of reaction is between 50 and 100 °C. wikipedia.org The optimal temperature for the synthesis of this compound will depend on the specific reactants and solvent used. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through side reactions such as elimination or decomposition.

Reaction times for Williamson ether syntheses can vary from 1 to 8 hours. wikipedia.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the point of completion and to avoid prolonged heating, which could degrade the product.

| Parameter | General Range | Remarks |

| Temperature | 50 - 100 °C | Higher temperatures increase reaction rate but may promote side reactions. |

| Reaction Time | 1 - 8 hours | Reaction progress should be monitored (e.g., by TLC) to determine completion. |

Table 1: General Reaction Conditions for Williamson Ether Synthesis

Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent is critical as it must be capable of dissolving the reactants and be inert under the reaction conditions. Polar aprotic solvents are often preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. Commonly used solvents include acetonitrile (B52724) and N,N-dimethylformamide (DMF). edubirdie.com The selection of the solvent can significantly impact the reaction rate and yield.

| Solvent | Type | Rationale for Use |

| Acetonitrile | Polar aprotic | Good solubility for reactants, promotes SNAr. edubirdie.com |

| N,N-Dimethylformamide (DMF) | Polar aprotic | High boiling point allows for higher reaction temperatures, good solvating power. edubirdie.com |

| Acetone (B3395972) | Polar aprotic | Lower boiling point, can be effective in some cases. |

Table 2: Common Solvents for the Synthesis of this compound

Purification and Isolation Techniques for this compound

Following the completion of the reaction, the crude product mixture will contain the desired this compound, unreacted starting materials, the salt byproduct, and potentially other impurities. A multi-step purification process is therefore necessary.

The initial work-up typically involves quenching the reaction with water and extracting the organic components into a suitable solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities and salts.

For the isolation of the pure product, column chromatography is a highly effective technique. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate, is often employed to separate the product from less polar and more polar impurities.

Recrystallization is another powerful purification method for solid compounds. The selection of an appropriate solvent or solvent system is key. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For nitroaromatic ethers, a mixture of a polar solvent like ethanol (B145695) or acetone with a non-polar solvent like hexane can often provide good results.

The purity of the final product can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Reactivity and Diverse Chemical Transformations of O 2 Methylallyloxy Nitrobenzene

Electrophilic Aromatic Substitution Reactions on the Nitrobenzene (B124822) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of o-(2-methylallyloxy)nitrobenzene, the pre-existing substituents—the nitro group and the 2-methylallyloxy group—exert significant influence on the reactivity of the benzene (B151609) ring and the regioselectivity of incoming electrophiles.

The two substituents on the benzene ring, the nitro group (-NO2) and the 2-methylallyloxy group (-OCH2C(CH3)=CH2), have opposing electronic effects that modulate the ring's reactivity towards electrophiles.

The nitro group is a potent deactivating group. organicchemistrytutor.comvaia.com Its strong electron-withdrawing nature, arising from both inductive effects and resonance, significantly reduces the electron density of the aromatic ring. vaia.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org Reactions involving nitrobenzene derivatives often necessitate harsher conditions, such as higher temperatures or more potent catalysts, to proceed at a reasonable rate. libretexts.org

Conversely, the 2-methylallyloxy group , as an ether linkage (-OR), is classified as an activating group. libretexts.org The oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance. libretexts.org This electron donation increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. libretexts.org Activating groups generally accelerate the rate of electrophilic aromatic substitution. libretexts.org

The directing effects of the substituents determine the position at which an incoming electrophile will attack the benzene ring.

The nitro group is a meta-director. vaia.compressbooks.pub This is because the deactivating effect is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures. libretexts.orglibretexts.org Consequently, the meta position, being the least deactivated, is the most favorable site for electrophilic attack. libretexts.org

The 2-methylallyloxy group is an ortho, para-director. libretexts.orgpressbooks.pub The resonance donation of electron density from the oxygen atom specifically enriches the ortho and para positions with electron density, making them more nucleophilic. libretexts.orglibretexts.org

In a disubstituted benzene ring like this compound, predicting the final regiochemical outcome requires considering the combined influence of both groups. The powerful meta-directing influence of the nitro group and the ortho, para-directing influence of the allyloxy group will lead to a complex mixture of products. The positions ortho and para to the allyloxy group are activated, while the positions meta to the nitro group are the least deactivated. The steric hindrance from the bulky 2-methylallyloxy group may also play a role, potentially disfavoring substitution at the adjacent ortho position.

| Substituent | Electronic Effect | Directing Effect |

| Nitro Group (-NO2) | Strongly Deactivating | Meta |

| 2-Methylallyloxy Group (-OR) | Activating | Ortho, Para |

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amino group is a common and highly useful transformation in organic synthesis, providing access to a wide range of aniline (B41778) derivatives.

The conversion of this compound to o-(2-methylallyloxy)aniline is a key step in the synthesis of various more complex molecules. This reduction can be achieved through several methods, including catalytic hydrogenation and the use of metal-based reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean nature and high efficiency. Palladium-based catalysts are particularly effective for this transformation. wku.edu The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C).

The general reaction is as follows:

This compound + H₂ --(Pd/C)--> o-(2-Methylallyloxy)aniline + H₂O

This method is often preferred for its mild reaction conditions and the avoidance of harsh acidic or basic media that could potentially cleave the ether linkage or affect other functional groups. The activity and selectivity of palladium catalysts can be influenced by the support material and the presence of ligands. wku.edu

Historically, the reduction of aromatic nitro compounds has been accomplished using metals in the presence of an acid. youtube.com A classic example is the use of tin (Sn) and hydrochloric acid (HCl). miracosta.edudoubtnut.com This method, known as the Béchamp reduction when using iron, is robust and effective for a wide range of substrates. stackexchange.comwikipedia.org The reaction proceeds through a series of intermediates, ultimately yielding the corresponding aniline derivative. youtube.com The initial product is the anilinium salt, which is then treated with a base to liberate the free amine.

Another common reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite. organic-chemistry.orgstackexchange.com It is an inexpensive and safe reagent that can effectively reduce aromatic nitro compounds to anilines, often in an aqueous or mixed aqueous-organic solvent system. organic-chemistry.orgsciencemadness.org The reaction is typically carried out under neutral or slightly basic conditions. sciencemadness.org This method is particularly useful when other functional groups sensitive to acidic conditions are present in the molecule. orgsyn.org

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation (Pd/C) | H₂, solvent (e.g., ethanol (B145695), ethyl acetate) | Mild conditions, high yield. |

| Tin (Sn) and Hydrochloric Acid (HCl) | Sn metal, concentrated HCl, often with heating | Forms anilinium salt, requires subsequent neutralization. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed solvent system, often with heating | Useful for substrates sensitive to strong acids. |

Formation of o-(2-Methylallyloxy)aniline Derivatives

Reactions Involving the Allyl Ether Moiety

The allyl ether group in this compound is a key site for chemical modifications, particularly at the terminal double bond.

Epoxidation Reactions of the Terminal Alkene

The terminal alkene of the 2-methylallyl group readily undergoes epoxidation, a reaction that introduces a three-membered epoxide ring.

The epoxidation of the terminal alkene in molecules similar to this compound can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.de The stereoselectivity of this reaction is influenced by the directing effects of nearby functional groups and the inherent steric biases of the substrate. While specific studies on the stereoselectivity of this compound epoxidation are not detailed in the provided context, the general principles of epoxidation suggest that the approach of the m-CPBA reagent would be influenced by the steric bulk of the molecule, potentially leading to a preferred diastereomer.

Intramolecular Ene Reactions of Functionalized Nitroso Compounds Derived from this compound

The nitro group of this compound can be transformed into a nitroso group, which can then participate in intramolecular ene reactions with the tethered allyl group. ucl.ac.ukresearchgate.net This process provides a pathway to construct complex heterocyclic structures. researchgate.netchemrxiv.org

Nitroso compounds can be generated from their corresponding nitro precursors through various reductive methods. wikipedia.orgnih.gov One common approach involves the reduction of the nitro group. nih.gov For instance, iron catalysts have been utilized to facilitate the conversion of nitroarenes to nitrosoarenes, which then undergo intramolecular reactions. researchgate.netchemrxiv.org The in situ generation of the nitroso intermediate is often preferred due to the high reactivity and potential instability of nitroso compounds. nih.govbaranlab.org

Once the o-(nitroso)anisole intermediate is formed, it can undergo an intramolecular ene reaction. ucl.ac.uk In this reaction, the nitroso group acts as the enophile, and the tethered 2-methylallyl group serves as the ene component. This intramolecular process leads to the formation of a new carbon-nitrogen bond and a hydroxylamine (B1172632) derivative. ucl.ac.ukwikipedia.org The resulting hydroxylamine can exist in equilibrium with or be further transformed into other cyclic products. ucl.ac.uk These cycloaddition pathways are powerful tools for the synthesis of nitrogen-containing heterocycles. arkat-usa.org

Rearrangement Reactions

This compound and its derivatives can undergo various rearrangement reactions, often triggered by the reactive nitro or derived nitroso group. While specific examples for this compound are not explicitly detailed, related structures undergo well-known rearrangements. For instance, the Bamberger rearrangement converts N-phenylhydroxylamines to aminophenols under acidic conditions. wiley-vch.de Although not a direct reaction of the starting compound, if the nitro group were reduced to a hydroxylamine, this pathway could become accessible. Similarly, other rearrangements involving nitro and nitroso compounds, such as those initiated by reduction or thermal conditions, could potentially lead to the formation of indoles or other heterocyclic systems. nih.govmdpi.com

Claisen Rearrangement of the Allyl Aryl Ether Structure

The Claisen rearrangement is a powerful and well-established method for forming carbon-carbon bonds. wikipedia.orgbyjus.com In the context of this compound, this chemrxiv.orgchemrxiv.org-sigmatropic rearrangement involves the thermal conversion of the allyl aryl ether into a γ,δ-unsaturated carbonyl compound, which in this case is an ortho-allyl phenol (B47542). organic-chemistry.orglibretexts.orglibretexts.org This concerted, intramolecular process proceeds through a highly ordered, cyclic transition state, making it a stereospecific reaction. wikipedia.orglibretexts.orglibretexts.org

Ortho-Rearrangement Pathways and Product Isomerism

The aromatic Claisen rearrangement of an allyl phenyl ether typically yields an ortho-substituted phenol. wikipedia.orgbyjus.com The reaction proceeds through a concerted mechanism where a new carbon-carbon bond forms between the terminal carbon of the allyl group and the ortho position of the benzene ring, concurrent with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product. libretexts.org

In the case of this compound, the primary product of the Claisen rearrangement is 2-nitro-6-(2-methylallyl)phenol. The presence of the nitro group at the ortho position significantly influences the electronic properties of the aromatic ring, but the rearrangement still preferentially occurs at the other vacant ortho position.

However, if both ortho positions are blocked, the rearrangement can proceed via a tandem Claisen and Cope rearrangement, leading to the formation of a para-substituted product. organic-chemistry.org The regioselectivity of the Claisen rearrangement can be influenced by substituents on the aromatic ring. Electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position, while electron-donating groups favor the para-position. wikipedia.orgchemrxiv.orglibretexts.org

Influence of Allyl Group Substitution on Rearrangement Inversion

The substitution pattern on the allyl group plays a crucial role in the stereochemical outcome of the Claisen rearrangement. purechemistry.org When the allyl group is substituted, as in the case of this compound with its methyl group, the rearrangement proceeds with an inversion of the allyl group's configuration. This means that the substituent that was at the C2 position of the allyl group in the starting material will be at the C1 position of the newly formed allyl side chain in the product.

This inversion is a direct consequence of the concerted, cyclic transition state of the chemrxiv.orgchemrxiv.org-sigmatropic rearrangement. Isotopic labeling studies, for instance using a 14C label at the C3 position of the allyl group, have provided definitive evidence for this mechanism, showing that the labeled carbon is exclusively bonded to the ring in the product. libretexts.orglibretexts.org

Thermal Conditions and Potential for Catalyst-Free Transformations

A hallmark of the Claisen rearrangement is its ability to proceed under thermal conditions, often without the need for a catalyst. organic-chemistry.org Heating an allyl aryl ether, such as this compound, to temperatures typically around 250 °C is sufficient to induce the intramolecular rearrangement. libretexts.orglibretexts.org However, the reaction can be accelerated by the use of polar solvents, particularly those capable of hydrogen bonding, which can increase the reaction rate significantly. wikipedia.orglibretexts.org For instance, solvent mixtures like ethanol/water have been shown to provide rate constants that are ten times higher than those observed in less polar solvents like sulfolane. libretexts.org While often catalyst-free, certain Lewis acids, such as trivalent organoaluminium reagents, have been demonstrated to catalyze and accelerate the Claisen rearrangement. wikipedia.orglibretexts.org

Exploration of Other 1,2-Rearrangements and Their Mechanistic Basis

While the chemrxiv.orgchemrxiv.org-sigmatropic Claisen rearrangement is the most prominent reaction for this compound, other rearrangement pathways can be considered. For instance, photoirradiation of related α-(2-nitrophenyl)ketones has been shown to induce a rearrangement producing cyclic hydroxamates. rsc.org This process involves an initial photoinduced oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone with a nitroso group. rsc.org Subsequent intramolecular reactions then lead to the final cyclic product. rsc.org Although not a direct 1,2-rearrangement of the ether itself, this highlights the potential for complex rearrangements involving the nitro group under specific conditions.

Potential for Oxidative Rearrangements (e.g., Baeyer-Villiger Type on Related Ketones)

The Baeyer-Villiger oxidation is a well-known reaction that converts ketones into esters, or cyclic ketones into lactones, through the action of peroxyacids or peroxides. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction proceeds via the "Criegee intermediate," formed by the attack of the peroxyacid on the carbonyl group. wikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is a key feature, with the migratory aptitude of the substituents on the ketone determining the structure of the resulting ester. organic-chemistry.orgsigmaaldrich.com The general order of migratory preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

Should the allyl side chain of a product derived from this compound be transformed into a ketone, a subsequent Baeyer-Villiger oxidation could be envisioned. For example, if a ketone were formed where the carbonyl group is adjacent to the aromatic ring, the relative migratory aptitude of the aryl group versus the other substituent would dictate the outcome of the rearrangement. Given that aryl groups have a higher migratory aptitude than primary alkyl groups, the oxygen atom would be inserted between the carbonyl carbon and the aromatic ring. organic-chemistry.org

Palladium-Catalyzed Transformations and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.org While aryl halides are the most common coupling partners, the use of more readily available and economical aryl ethers is an area of active research. acs.orgacs.org The robust nature of the C(aryl)-O bond in aryl ethers makes their activation challenging, often requiring specialized nickel catalysts. acs.orgacs.org

However, palladium catalysts are highly effective for a variety of transformations involving allylic systems. For instance, palladium(0) catalysts can facilitate the direct cross-coupling of allylic alcohols with arylboronic acids. rsc.org This type of reaction is atom-economical and environmentally friendly as it avoids the need for pre-functionalized allyl halides or esters. rsc.org

In the context of this compound and its derivatives, palladium-catalyzed reactions could offer several synthetic avenues. For example, a palladium-catalyzed allylic substitution could be employed to introduce various nucleophiles to the allyl side chain. nih.gov Furthermore, the well-established Suzuki-Miyaura cross-coupling, which typically uses aryl halides, has seen advancements that allow for the use of other coupling partners. nobelprize.org The development of new ligand systems continues to expand the scope of these powerful transformations. acs.org

The following table summarizes the key reactions and their general conditions discussed in this article.

| Reaction Type | Substrate | Reagents/Conditions | Product Type |

| Claisen Rearrangement | This compound | Heat (~250 °C), polar solvents | 2-Nitro-6-(2-methylallyl)phenol |

| Baeyer-Villiger Oxidation | Ketone derived from product | Peroxyacid (e.g., m-CPBA) | Ester or Lactone |

| Palladium-Catalyzed Cross-Coupling | Allylic alcohol derivative | Pd(0) catalyst, Arylboronic acid | Aryl-substituted allyl compound |

Mechanistic Role of Reversible Oxidative Addition in Catalytic Cycles

In the context of palladium-catalyzed reactions involving aryl halides or related substrates, the catalytic cycle often commences with the oxidative addition of a low-valent palladium(0) species to the carbon-halogen or carbon-oxygen bond. For substrates like this compound, intramolecular cyclization reactions are of particular interest. While direct oxidative addition to the C-O bond of the allylic ether is less common without prior activation, the presence of the nitro group significantly influences the electronic properties of the aromatic ring, potentially facilitating other modes of activation.

A key mechanistic consideration is the interaction of the palladium catalyst with the allylic moiety. The palladium(0) center can coordinate to the alkene of the 2-methylallyl group, forming a π-allyl palladium intermediate. This process is central to many palladium-catalyzed allylic substitution reactions. The subsequent steps in the catalytic cycle are highly dependent on the reaction conditions and the nature of the other reactants present. For instance, in the presence of a suitable nucleophile, an intermolecular reaction can occur. Alternatively, an intramolecular reaction can be triggered, leading to the formation of a new ring system.

The nitro group in this compound can also play a direct role in the catalytic cycle. It can be reduced in situ to a nitroso or amino group, which can then participate in cyclization reactions. The choice of catalyst, ligands, and reaction conditions is critical in directing the reaction towards a specific pathway and in controlling the reversibility of the key oxidative addition/reductive elimination steps.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

The unique structural features of this compound make it a valuable precursor for the construction of various organic molecules through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. rsc.org For a molecule like this compound, strategies such as the Heck reaction could be envisioned, where the allylic group could potentially couple with an aryl or vinyl halide. However, a more prominent application lies in intramolecular cyclization reactions. For instance, reductive cyclization of the nitro group is a well-established method for the synthesis of nitrogen-containing heterocycles. In the case of this compound, this could lead to the formation of benzoxazine (B1645224) derivatives.

The formation of carbon-heteroatom bonds is another important transformation. Intramolecular cyclization involving the oxygen atom of the ether linkage and the aromatic ring can lead to the synthesis of oxygen-containing heterocycles. This type of reaction is often catalyzed by transition metals and can proceed through various mechanisms, including those involving oxidative addition.

The synthesis of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazines can be achieved from related o-aminophenol derivatives, highlighting a potential synthetic route from this compound after reduction of the nitro group. The general strategies for forming such heterocyclic systems often involve the reaction of an o-substituted aniline with a suitable building block to form the oxazine (B8389632) ring.

Below is a table summarizing potential bond formation strategies utilizing this compound as a starting material, based on general principles of organic synthesis.

| Bond Formation Type | Reaction Strategy | Potential Product(s) |

| Carbon-Nitrogen | Reductive Cyclization | Substituted Benzoxazines |

| Carbon-Oxygen | Intramolecular Etherification | Dihydrobenzofuran derivatives |

| Carbon-Carbon | Intramolecular Heck-type reaction | Fused-ring systems |

It is important to note that the specific outcomes of these reactions would be highly dependent on the chosen catalytic system and reaction conditions. Detailed experimental studies are necessary to fully explore and optimize the synthetic potential of this compound in these bond-forming transformations.

Mechanistic Investigations of Reactions Involving O 2 Methylallyloxy Nitrobenzene

Elucidation of Reaction Pathways and Identification of Key Intermediates

The primary reaction pathway for o-(2-Methylallyloxy)nitrobenzene is the aromatic Claisen rearrangement. This reaction is a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is a concerted process involving the cyclic redistribution of six electrons. libretexts.orglibretexts.org The reaction is initiated by heating, which provides the necessary thermal energy to overcome the activation barrier. wikipedia.org

The accepted mechanism for the Claisen rearrangement of this compound proceeds through a highly ordered, cyclic transition state. libretexts.org In this transition state, a new carbon-carbon bond is formed between the γ-carbon of the 2-methylallyl group and the ortho-carbon of the benzene (B151609) ring, while the ether C-O bond is simultaneously cleaved. libretexts.org This concerted step leads to the formation of a non-aromatic dienone intermediate, specifically 6-(2-methylallyl)-2-nitro-cyclohexa-2,4-dien-1-one. libretexts.org

This dienone intermediate is a key, albeit transient, species in the reaction pathway. Due to the disruption of the aromaticity of the benzene ring, this intermediate is unstable and rapidly undergoes a tautomerization step to restore the aromatic system. wikipedia.orgorganic-chemistry.org This tautomerization involves a proton shift, leading to the final, stable product, 2-(2-methylallyl)-6-nitrophenol (B82474).

Computational studies on analogous aryl propargyl ethers have provided further support for this stepwise mechanism, highlighting the formation of an allene (B1206475) intermediate followed by subsequent reactions. nsf.gov While not a direct study of this compound, these computational models offer valuable insights into the energetics and feasibility of similar reaction cascades.

The presence of the 2-methyl group on the allyl moiety does not fundamentally alter the core Claisen rearrangement pathway but can influence the stability of the transition state and the final product structure. Similarly, the ortho-nitro group plays a significant electronic role in the reaction, which will be discussed in subsequent sections.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the slowest, or rate-limiting, step. For the Claisen rearrangement of aryl allyl ethers, the initial wikipedia.orgwikipedia.org-sigmatropic rearrangement is generally the rate-determining step. nih.gov This is because this step involves the disruption of the aromaticity of the benzene ring, which requires a significant input of energy.

The kinetics of the Claisen rearrangement are typically first-order, consistent with an intramolecular process. wikipedia.org The rate of the reaction is highly dependent on temperature, with higher temperatures leading to a significant increase in the reaction rate. wikipedia.org For many Claisen rearrangements, temperatures in the range of 100-250 °C are required. wikipedia.orglibretexts.org

The electronic nature of substituents on the aromatic ring also influences the reaction rate. Electron-withdrawing groups, such as the nitro group in this compound, generally decrease the rate of the rearrangement, although the effect can be small. stackexchange.com This is because the electron-withdrawing nature of the nitro group can destabilize the partial positive charge that may develop on the aromatic ring in the transition state. However, computational studies on related systems suggest that a nitro group can also stabilize a partial negative charge on the ring, which can influence the reaction's regioselectivity and energetics. nsf.gov

The table below summarizes the expected kinetic parameters for the Claisen rearrangement of this compound based on general principles and data from analogous systems.

| Kinetic Parameter | Expected Value/Characteristic | Rationale |

| Reaction Order | First-order | Consistent with an intramolecular rearrangement. wikipedia.org |

| Rate-Limiting Step | wikipedia.orgwikipedia.org-Sigmatropic rearrangement | Involves disruption of aromaticity, high activation energy. nih.gov |

| Temperature Dependence | High, typically requires 100-250 °C | To overcome the activation energy of the rearrangement. wikipedia.orglibretexts.org |

| Effect of Nitro Group | May slightly decrease the rate | Electron-withdrawing nature can destabilize the transition state. stackexchange.com |

Characterization and Detection of Reactive Intermediates

The direct observation and characterization of reactive intermediates are challenging due to their short lifetimes and low concentrations. In the Claisen rearrangement of this compound, the key reactive intermediate is the 6-(2-methylallyl)-2-nitro-cyclohexa-2,4-dien-1-one.

Advanced spectroscopic techniques are often employed to detect and characterize transient species. While specific spectroscopic data for the dienone intermediate of this compound is scarce, techniques that have been used for similar systems could be applied.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be a powerful tool. In situ ¹H-NMR studies, where the reaction is monitored directly in the NMR tube, could potentially identify the signals corresponding to the vinylic and allylic protons of the dienone intermediate. youtube.comresearchgate.net However, the rapid tautomerization to the aromatic product would make these signals transient.

Computational chemistry provides a valuable complementary approach. Density functional theory (DFT) calculations can be used to predict the spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the transient intermediate, which can then guide experimental searches. nih.gov

The table below outlines potential spectroscopic signatures for the key transient intermediate in the rearrangement of this compound.

| Spectroscopic Technique | Potential Observable for Dienone Intermediate |

| ¹H-NMR Spectroscopy | Appearance of signals in the vinylic region (5-7 ppm) and distinct allylic proton signals different from the starting material and product. youtube.com |

| ¹³C-NMR Spectroscopy | Presence of a carbonyl carbon signal (around 200 ppm) and sp² carbon signals corresponding to the dienone ring. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ketone group (around 1650-1680 cm⁻¹). |

| UV-Vis Spectroscopy | A shift in the absorption maximum compared to the starting material and product due to the extended conjugation of the dienone system. |

Regiochemical and Stereochemical Control in Transformations

Regiochemical and stereochemical control are critical aspects of synthetic chemistry, determining the specific isomer of the product that is formed.

In the case of this compound, the ortho position is already occupied by the nitro group. The Claisen rearrangement of aryl allyl ethers typically proceeds to the ortho position. wikipedia.org Since one ortho position is blocked, the rearrangement is directed to the other available ortho position, C6, to form 2-(2-methylallyl)-6-nitrophenol. If both ortho positions were blocked, the reaction could potentially proceed to the para position, though this usually requires higher temperatures. organic-chemistry.org The electronic influence of the meta-nitro group in related systems has been shown to direct the rearrangement to the ortho position. wikipedia.org

Stereochemical control in the Claisen rearrangement is often high. The reaction is a suprafacial process, meaning that the new bond forms on the same face of the π system. wikipedia.org The reaction proceeds through a chair-like transition state, which is generally favored over a boat-like transition state. uchicago.edunumberanalytics.com This preference for a specific transition state geometry allows for the transfer of chirality from the starting material to the product. If a chiral, enantiomerically pure allyl group were used, the Claisen rearrangement would be expected to produce a product with high stereoselectivity. uchicago.edunumberanalytics.com For this compound, the 2-methylallyl group is achiral, so stereochemical considerations regarding the allyl group itself are not a factor. However, the principles of stereocontrol remain relevant for analogous systems with chiral allyl moieties.

Solvent Effects on Reaction Mechanisms and Transition State Stabilization

The choice of solvent can have a significant impact on the rate and outcome of a reaction by influencing the stability of the starting materials, products, and, most importantly, the transition state.

For the Claisen rearrangement, there are substantial solvent effects. Polar solvents tend to accelerate the reaction. wikipedia.org This is because the transition state of the Claisen rearrangement is more polar than the starting material. The cyclic transition state involves a degree of charge separation, and polar solvents can stabilize this polarized transition state through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy. nih.gov

Hydrogen-bonding solvents, in particular, have been shown to significantly increase the rate of Claisen rearrangements. wikipedia.org For example, ethanol (B145695)/water mixtures can lead to rate constants that are an order of magnitude higher than in a non-polar solvent like sulfolane. wikipedia.org The stabilization of the ether oxygen atom in the transition state through hydrogen bonding with the solvent is a key factor in this acceleration. nih.gov

The table below summarizes the expected effects of different solvent types on the Claisen rearrangement of this compound.

| Solvent Type | Expected Effect on Reaction Rate | Mechanism of Effect |

| Non-polar (e.g., Toluene, Xylene) | Slower rate | Minimal stabilization of the polar transition state. |

| Polar Aprotic (e.g., DMF, DMSO) | Faster rate than non-polar | Stabilization of the polar transition state through dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol, Water) | Fastest rate | Strong stabilization of the transition state through hydrogen bonding with the ether oxygen. wikipedia.orgnih.gov |

Computational Chemistry Studies on O 2 Methylallyloxy Nitrobenzene and Its Derivatives

Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is crucial for predicting its physical and chemical properties. Geometry optimization and conformational analysis are computational procedures used to identify the most stable arrangements of atoms in a molecule. ufba.br

Geometry optimization algorithms systematically alter the coordinates of the atoms in a molecule to find the arrangement that corresponds to a minimum on the potential energy surface. nih.gov This process yields the equilibrium geometry of the molecule, which represents its most stable structure. For flexible molecules like o-(2-Methylallyloxy)nitrobenzene, which has several rotatable bonds, multiple local minima may exist, corresponding to different conformers. openreview.net Computational methods can be used to locate these various conformers and determine their relative energies to identify the global minimum energy structure. ufba.br For example, studies on similar molecules like nitro-hydroxy-methoxy chalcone (B49325) isomers have utilized theoretical calculations to determine the most stable conformers. ufms.br

Computational studies can quantify this deviation from planarity by calculating the relevant dihedral angles. Furthermore, by systematically introducing different derivatives to the this compound scaffold, it is possible to analyze how these modifications affect the molecular geometry, conformational preferences, and electronic properties. This information is valuable for understanding structure-property relationships within this class of compounds.

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to investigate the electronic structure of molecules and predict their reactivity. journalajopacs.com By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties and reactivity descriptors. journalajopacs.com These descriptors offer insights into how a molecule will interact with other chemical species and under what conditions reactions are likely to occur. For this compound, understanding its electronic properties is key to predicting its chemical behavior, particularly the interplay between the electron-withdrawing nitro group and the ether-linked methylallyl group attached to the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net

The energy of the HOMO is associated with the molecule's ionization potential (the ability to donate an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). wuxiapptec.com These energies can be calculated using computational methods to predict how a molecule will behave in chemical reactions. schrodinger.com

Table 1: Calculated Frontier Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The data in this table is illustrative, based on typical values for similar aromatic nitro compounds, and serves to demonstrate the concepts discussed.

The distribution and energies of the frontier orbitals have direct implications for a molecule's susceptibility to electrophilic and nucleophilic attack. wikipedia.org

Nucleophilic Attack : An attacking nucleophile donates electrons to the substrate. According to FMO theory, this interaction primarily involves the HOMO of the nucleophile and the LUMO of the electrophile (the substrate). wuxiapptec.comyoutube.com Therefore, the regions of the molecule where the LUMO is localized are the most probable sites for nucleophilic attack. In this compound, the strong electron-withdrawing nature of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. researchgate.net The LUMO is expected to be distributed over the nitro group and the ortho and para positions of the benzene ring, indicating these are the primary sites for attack by a nucleophile. quora.comdoubtnut.com

Electrophilic Attack : An attacking electrophile accepts electrons from the substrate. This interaction involves the HOMO of the substrate and the LUMO of the electrophile. youtube.com The locations on the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack. The nitro group is a deactivating, meta-directing group for electrophilic aromatic substitution because it withdraws electron density from the ortho and para positions. quora.comchemguide.co.ukaskfilo.com Consequently, the meta position is relatively more electron-rich and thus the favored site for electrophilic attack. chemguide.co.uk The presence of the ortho-alkoxy group, typically an activating, ortho-para directing group, complicates this picture, and computational analysis of the HOMO's spatial distribution is essential to predict the most reactive site.

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the total electrostatic potential on the electron density surface of a molecule. nih.gov They provide a clear picture of charge distribution, identifying electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, typically colored blue). chegg.comresearchgate.net These maps are instrumental in predicting sites for electrophilic and nucleophilic reactions. walisongo.ac.id

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, due to their high electronegativity and the resonance delocalization of charge. nih.govchegg.com This area represents the most likely site for interaction with electrophiles or positive ions. Conversely, the aromatic ring, particularly the carbons at the ortho and para positions relative to the electron-withdrawing nitro group, will exhibit a more positive electrostatic potential, making them susceptible to nucleophilic attack. quora.com The region around the ether oxygen will also show negative potential, though likely less intense than that of the nitro group.

Table 2: Predicted Partial Atomic Charges for Key Regions of this compound (Illustrative Data)

| Region/Atom | Predicted Partial Charge (a.u.) | Implication |

| Nitro Group (O atoms) | Highly Negative | Site for electrophilic interaction |

| Aromatic Ring (C-atom para to NO₂) | Positive | Site for nucleophilic attack |

| Aromatic Ring (C-atom meta to NO₂) | Slightly less Positive / Neutral | Preferred site for electrophilic attack |

| Ether Oxygen | Negative | Site for electrophilic interaction |

Note: This table provides an illustrative representation of expected charge distribution based on the known electronic effects of the functional groups.

Computational chemistry can predict the redox behavior of a molecule by calculating properties related to electron transfer. The tendency of a molecule to be reduced (accept an electron) is related to its LUMO energy; a lower LUMO energy corresponds to a higher electron affinity and a more favorable reduction potential. wuxiapptec.comnih.gov The tendency to be oxidized (lose an electron) is related to the HOMO energy; a higher HOMO energy indicates a lower ionization potential and a greater ease of oxidation.

Nitroaromatic compounds are well-known for their ability to undergo reduction, a process central to their metabolism and some of their chemical applications. nih.govepa.gov The electron-withdrawing nitro group gives this compound a relatively low-lying LUMO, suggesting it can be readily reduced. Computational models can quantify this by calculating the electron affinity and predicting the reduction potential. This information is crucial for understanding its behavior in redox reactions, such as those occurring in electrochemical systems or biological environments where electron transfer processes are common. nih.gov

Table 3: Predicted Redox Properties for this compound (Illustrative Data)

| Property | Predicted Value | Interpretation |

| Ionization Potential (eV) | 8.10 | Energy required to remove an electron (Oxidation) |

| Electron Affinity (eV) | 1.45 | Energy released upon gaining an electron (Reduction) |

| Reduction Potential (V vs. SHE) | -0.45 | Tendency to be reduced |

Note: The data presented is illustrative and intended to exemplify the types of properties that can be calculated.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Computational Prediction and Validation of Reaction Pathways

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing critical points, including minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition state structures.

A key goal in studying reaction mechanisms is to determine the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. Computationally, this is the energy difference between the reactants and the transition state. Locating the exact geometry of the transition state is a critical step in this process.

For a reaction involving this compound, such as a nucleophilic aromatic substitution or a Claisen rearrangement of the allyl ether group, DFT calculations can be used to model the step-by-step mechanism. The calculations would involve:

Optimizing the geometries of the reactant(s) and product(s).

Searching for the transition state structure connecting them.

These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism. For instance, in a study of OH radical addition to substituted ethenes, calculated activation energies showed a strong correlation with experimental rate constants.

Table 4: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state |

| Transition State (TS1) | +25.5 | Energy barrier for the rate-determining step |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State (TS2) | +15.0 | Energy barrier for a subsequent step |

| Products | -20.8 | Final products of the reaction |

Note: This table illustrates a hypothetical two-step reaction pathway and does not represent a specific, experimentally verified reaction of this compound.

Reaction Energetics and Thermodynamic Feasibility

The thermodynamic feasibility and kinetics of potential reactions involving this compound are crucial for understanding its chemical behavior. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate the energy landscapes of chemical reactions. For this compound, a key potential reaction is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift of the 2-methylallyl group from the ether oxygen to the ortho position of the benzene ring.

For the Claisen rearrangement of allyl phenyl ether, a parent compound to this compound, DFT calculations have been employed to analyze the reaction mechanism. pku.edu.cnrsc.org The process involves the concerted breaking of the O-C(allyl) bond and the formation of a new C-C bond at the ortho position of the aromatic ring. The presence of substituents on the aromatic ring can significantly influence the energetics of this rearrangement. For instance, computational studies on substituted aryl propargyl ethers, which undergo a similar rearrangement, have shown that the electronic nature of the substituent affects the activation barrier. nsf.gov A nitro group, being strongly electron-withdrawing, is expected to influence the electron density distribution in the aromatic ring and thereby affect the stability of the transition state.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Methodology |

|---|---|---|---|

| Claisen Rearrangement (Reactant -> Transition State) | Activation Energy (ΔE‡) | ~30 - 40 | DFT (e.g., B3LYP/6-31G(d)) |

| Claisen Rearrangement (Reactant -> Intermediate) | Reaction Enthalpy (ΔHrxn) | ~ -10 to -20 | DFT (e.g., B3LYP/6-31G(d)) |

| Tautomerization (Intermediate -> Product) | Activation Energy (ΔE‡) | Low (often solvent-assisted) | DFT with solvent model |

| Overall Reaction (Reactant -> Product) | Gibbs Free Energy (ΔGrxn) | Negative | DFT with thermal corrections |

In Silico Spectroscopic Property Prediction for Structural Confirmation

In silico prediction of spectroscopic properties is an invaluable tool for the structural elucidation and confirmation of novel compounds. ivanmr.com Computational methods, primarily DFT, can calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. ivanmr.comglobalresearchonline.net These predicted spectra can be compared with experimental data to validate the proposed molecular structure.

For this compound, predicting its ¹H and ¹³C NMR spectra would be a key step in its characterization. The calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. nih.gov The accuracy of these predictions depends on the chosen computational level (functional and basis set) and the inclusion of solvent effects, if applicable. nih.govyoutube.com Studies on related nitro-substituted aromatic compounds have shown that DFT calculations can reproduce experimental chemical shifts with a good degree of accuracy. arpgweb.com The electron-withdrawing nitro group is known to cause a significant downfield shift (higher ppm) for the aromatic protons and carbons, particularly those at the ortho and para positions relative to the nitro group. arpgweb.com

Similarly, the IR spectrum of this compound can be simulated by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C aromatic ring stretching, NO₂ stretching, and C-O ether stretching. The comparison of the computed vibrational frequencies and their intensities with an experimental IR spectrum aids in the assignment of the observed absorption bands and confirms the presence of key functional groups.

The following table provides an example of the type of data that would be generated from an in silico spectroscopic property prediction for a molecule like this compound. The chemical shift values are illustrative and based on general expectations for such a structure.

| Spectroscopic Technique | Parameter | Predicted Value Range | Key Structural Feature |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (H-Ar) | 7.0 - 8.2 ppm | Influence of NO₂ and ether groups |

| ¹H NMR | Allylic Protons (-O-CH₂-) | ~4.6 - 4.8 ppm | Proximity to oxygen and aromatic ring |

| ¹H NMR | Vinylic Protons (=CH₂) | ~5.0 - 5.5 ppm | Unsaturated bond |

| ¹H NMR | Methyl Protons (-CH₃) | ~1.8 ppm | Allylic methyl group |

| ¹³C NMR | Aromatic Carbon (C-NO₂) | ~145 - 150 ppm | Directly attached to nitro group |

| ¹³C NMR | Aromatic Carbons (C-Ar) | 115 - 140 ppm | Aromatic ring carbons |

| ¹³C NMR | Allylic Carbon (-O-CH₂-) | ~70 - 75 ppm | Ether linkage |

| IR Spectroscopy | Asymmetric NO₂ Stretch | ~1520 - 1560 cm⁻¹ | Nitro functional group |

| IR Spectroscopy | Symmetric NO₂ Stretch | ~1340 - 1370 cm⁻¹ | Nitro functional group |

| IR Spectroscopy | Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ | Benzene ring |

| IR Spectroscopy | C-O-C Ether Stretch | ~1200 - 1260 cm⁻¹ | Ether functional group |

Synthetic Applications and Advanced Derivatives of O 2 Methylallyloxy Nitrobenzene

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The inherent reactivity of o-(2-methylallyloxy)nitrobenzene positions it as a crucial intermediate in the synthesis of a wide array of complex organic molecules. The presence of both an ortho-nitro group and a methallyl ether provides two distinct handles for sequential or tandem reactions, enabling the construction of intricate molecular frameworks.

Preparation of Functionalized Phenols and Anilines via Rearrangement and Reduction

A primary application of this compound lies in its conversion to functionalized phenols and anilines. This is typically achieved through a two-step process involving a Claisen rearrangement followed by the reduction of the nitro group. wikipedia.orgorganic-chemistry.org

The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, of this compound proceeds upon heating to yield 2-(2-methylallyl)-6-nitrophenol (B82474). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is a powerful carbon-carbon bond-forming reaction that introduces the methallyl group onto the aromatic ring ortho to the newly formed hydroxyl group. wikipedia.org The aromatic Claisen rearrangement is often followed by rearomatization to restore the phenolic system. organic-chemistry.org

Following the rearrangement, the nitro group of the resulting 2-(2-methylallyl)-6-nitrophenol can be reduced to an amine, yielding 2-amino-6-(2-methylallyl)phenol. This reduction is a critical transformation as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This transformation significantly alters the electronic properties of the aromatic ring, opening up avenues for further functionalization. A variety of reducing agents can be employed for this purpose, including metals such as iron, tin, or zinc in acidic media, or through catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.comwikipedia.org

The resulting functionalized anilines and phenols are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. chemistryviews.org

Table 1: Transformation of this compound to Functionalized Phenols and Anilines

| Starting Material | Reaction | Product |

| This compound | Claisen Rearrangement | 2-(2-Methylallyl)-6-nitrophenol |

| 2-(2-Methylallyl)-6-nitrophenol | Nitro Group Reduction | 2-Amino-6-(2-methylallyl)phenol |

Synthesis of Heterocyclic Compounds and Ring Systems

The strategic positioning of functional groups in the derivatives of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. openaccessjournals.com The proximate amino and hydroxyl groups in 2-amino-6-(2-methylallyl)phenol, for instance, can be utilized in cyclization reactions to form nitrogen- and oxygen-containing heterocycles.

Furthermore, the nitro group itself can participate in cyclization reactions. For example, reductive cyclization of o-nitroaryl ethers can lead to the formation of benzoxazines and other related heterocyclic systems. rsc.org The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of bioactive molecules. openaccessjournals.com The ability to generate diverse heterocyclic structures from a common intermediate like this compound is highly valuable. researchgate.net

Strategies for Derivatization for Specific Chemical Transformations

The chemical versatility of this compound is further enhanced by the independent modification of its allyl moiety and nitro group. These derivatizations allow for the introduction of a wide range of functional groups, paving the way for specific and targeted chemical transformations.

Modifications of the Allyl Moiety for Further Functionalization

The allyl group in this compound and its rearranged products serves as a versatile handle for introducing additional functionality. The double bond of the methallyl group can undergo a variety of reactions, including:

Oxidation: The double bond can be oxidized to form diols, epoxides, or can be cleaved to yield aldehydes or carboxylic acids.

Addition Reactions: Halogens, hydrogen halides, and other reagents can be added across the double bond to introduce new functional groups.

Metathesis: Olefin metathesis provides a powerful tool for forming new carbon-carbon bonds and constructing more complex molecular architectures.

These modifications of the allyl moiety allow for the synthesis of a diverse range of derivatives with tailored properties and functionalities.

Transformations of the Nitro Group to Diverse Nitrogen-Containing Functionalities

The nitro group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a wide array of other nitrogen-containing functionalities. wikipedia.org Beyond its reduction to an amine, the nitro group in this compound and its derivatives can be converted to:

Nitroso Group: Partial reduction of the nitro group can yield a nitroso group (-NO). mdpi.com

Hydroxylamine (B1172632): Further controlled reduction can lead to the formation of a hydroxylamine (-NHOH). wikipedia.org

Azoxy and Azo Compounds: Under specific reductive conditions, nitroarenes can dimerize to form azoxy (-N=N(O)-) and azo (-N=N-) compounds.

Nitrene Intermediates: The deoxygenation of nitro groups can generate highly reactive nitrene intermediates, which can undergo various insertion and cycloaddition reactions to form complex nitrogen heterocycles. rsc.org

The ability to access this wide range of nitrogen functionalities from a single precursor significantly expands the synthetic utility of this compound. nih.govnih.gov

Table 2: Transformations of the Nitro Group

| Starting Functionality | Reagents/Conditions | Resulting Functionality |

| Nitro (-NO2) | Controlled reduction (e.g., Zn/NH4Cl) | Hydroxylamine (-NHOH) |

| Nitro (-NO2) | Partial reduction | Nitroso (-NO) |

| Nitro (-NO2) | Strong reduction (e.g., Fe/HCl, H2/Pd) | Amine (-NH2) |

| Nitro (-NO2) | Reductive coupling (e.g., Zn/NaOH) | Azo (-N=N-) |

Contribution to Diversity-Oriented Synthesis and Combinatorial Approaches

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel bioactive compounds. cam.ac.ukresearchgate.net this compound and its derivatives are well-suited for DOS strategies due to the multiple points of diversification they offer. nih.gov

Starting from this single precursor, a multitude of derivatives can be generated by systematically varying the transformations of both the allyl group and the nitro group. This "branching" approach allows for the rapid generation of a library of compounds with diverse scaffolds and functional groups. cam.ac.uk For example, a library could be constructed by performing a Claisen rearrangement followed by a set of different reductions of the nitro group, and in parallel, another set of reactions modifying the allyl moiety. The resulting compounds can then be screened for biological activity. The use of a common starting material simplifies the synthetic process and allows for the efficient production of a large number of diverse molecules. researchgate.net

The ability to generate skeletal diversity from a single, pluripotent starting material is a key principle of diversity-oriented synthesis. cam.ac.uk The transformations of this compound, leading to various phenols, anilines, and heterocyclic systems, exemplify this principle and highlight its importance as a valuable building block in modern drug discovery and chemical biology.

Advancements in Synthetic Chemistry: The Untapped Potential of this compound in Reagent and Catalyst Development

The exploration of novel molecular frameworks as backbones for synthetic reagents and catalysts is a cornerstone of progress in chemical synthesis. The compound this compound, with its distinct electronic and structural features, presents a theoretical platform for such development. However, a comprehensive review of current scientific literature reveals a notable absence of studies specifically focused on the utilization of the this compound scaffold for the creation of new synthetic reagents or catalysts.

While the broader classes of nitroaromatic and allyl ether compounds are independently well-represented in the annals of synthetic chemistry, the specific application of this compound in this context remains an unexplored frontier. Research into the catalytic applications of nitrobenzene (B124822) derivatives has traditionally centered on the transformation of the nitro group itself, rather than employing the entire molecule as a structural foundation for a catalyst. Similarly, the rich chemistry of allyl ethers in catalysis, particularly in metal-catalyzed allylic substitution and rearrangement reactions, has not been explicitly extended to this particular substituted nitrobenzene.

This lack of specific research findings precludes a detailed discussion on the development of novel synthetic reagents and catalysts derived from the this compound framework. The scientific community has yet to publish research detailing the functionalization of this molecule to impart catalytic activity or to serve as a specialized synthetic reagent. Consequently, there are no established methodologies, reaction data, or detailed research findings to populate a discussion on its advanced derivatives in this role.

The potential for this compound to serve as a precursor to innovative chemical tools is, at present, purely theoretical. Future research could, for instance, explore the modification of the nitro group into various functionalities that could act as binding sites for metal catalysts or as organocatalytic moieties. The methylallyl group could also be a target for functionalization to create chiral ligands or to introduce reactive handles.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for o-(2-Methylallyloxy)nitrobenzene Transformations

The transformation of this compound, particularly through reductive cyclization, is a key area of interest. This reaction typically involves the reduction of the nitro group, which then facilitates an intramolecular reaction with the adjacent methylallyl group to form heterocyclic structures, such as substituted quinolines or benzoxazines. Research is moving beyond traditional catalysts to explore more efficient, selective, and reusable systems.

Promising catalytic systems under investigation include:

Noble Metal Nanoparticles: Catalysts based on palladium (Pd), platinum (Pt), and ruthenium (Ru) are highly effective for nitro group reduction. researchgate.netelsevierpure.com The use of these metals as nanoparticles enhances their surface area and catalytic activity. For instance, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been shown to improve yields and reduce reaction times in the synthesis of quinoline (B57606) derivatives. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity. They can serve as excellent supports for catalytic metal nanoparticles. For example, a copper-based MOF (Cu@C) has demonstrated high efficiency in the catalytic reduction of nitrobenzene (B124822). mdpi.com Similarly, Ru nanoparticles deposited on a UiO-66 MOF are active catalysts for nitroarene reduction. nih.gov

Solid Base-Hydrogenation Bifunctional Catalysts: Systems like potassium-doped Palladium on alumina (B75360) (K-doped Pd/γ-Al₂O₃) have been developed for reductive cyclization reactions. rsc.org These catalysts provide both the hydrogenation function to reduce the nitro group and the basic sites to facilitate the subsequent cyclization step in a single process.

| Catalyst Type | Examples | Key Advantages for Nitroarene Transformation | Relevant Research Focus |

|---|---|---|---|

| Noble Metal Nanoparticles | Pd/C, Pt/C, Fe₃O₄@SiO₂, Ru/UiO-66 | High activity for nitro group reduction, potential for enhanced selectivity, and reusability. nih.govnih.gov | Optimizing particle size and support material to control reaction pathways. |

| Metal-Organic Frameworks (MOFs) | Cu@C, Ru/UiO-66 | Extremely high surface area, tunable pore sizes, and synergistic effects between the metal and the framework. mdpi.comnih.gov | Designing MOFs with specific active sites for tandem catalytic cycles. |

| Bifunctional Catalysts | K-doped Pd/γ-Al₂O₃ | Combines acidic/basic sites with metal hydrogenation sites to facilitate multi-step reactions in one pot. rsc.org | Tuning the acid-base properties to control the selectivity of the cyclization step. |

Integration with Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding the mechanism and kinetics of this compound transformations requires precise monitoring of the reaction as it occurs. In-situ spectroscopic techniques are crucial for this purpose, allowing researchers to observe the formation of transient intermediates and byproducts in real-time.

Key techniques for integration include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of reactants and the appearance of products, providing quantitative data on reaction progress. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The reduction of the nitro group leads to significant changes in the UV-Vis spectrum. This technique is often used to monitor the conversion of nitrobenzene, with the disappearance of its characteristic absorption peak indicating reaction progress. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is valuable for studying the catalyst surface, providing information on the oxidation states of the catalytic metals and the nature of adsorbed species, which helps in elucidating the catalytic mechanism. researchgate.net

By combining these techniques, a comprehensive picture of the reaction pathway can be constructed, identifying rate-determining steps and unstable intermediates that are critical for optimizing reaction conditions.

Application in Flow Chemistry and Sustainable Synthesis Methodologies